2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
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Overview
Description
The compound "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide" is a novel chemical entity with potential applications in various fields. Its intricate structure, featuring a pyrimidine core and a benzo[f][1,4]oxazepinyl moiety, suggests unique properties that make it valuable for scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide" involves multiple steps:
Formation of Pyrimidine Core: : Starting with 4,5-dimethyl-6-hydroxypyrimidine, a cyclization reaction is carried out under acidic conditions to form 4,5-dimethyl-6-oxopyrimidine.
Attachment of Oxazepinyl Group: : A separate synthesis of the benzo[f][1,4]oxazepinyl intermediate is performed by reacting 2-aminobenzoic acid with appropriate electrophiles to form the oxazepine ring.
Coupling Reaction: : The two intermediates are then coupled via a nucleophilic substitution reaction. The reaction typically occurs in the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity:
Optimized Catalysts: : Use of specific catalysts to improve reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous flow reactors to ensure consistent reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can occur at the oxo groups, potentially leading to alcohol derivatives. Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : The compound is susceptible to substitution reactions, particularly at positions adjacent to nitrogen atoms. These reactions often involve halogenating agents or nucleophiles.
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Solvents: : Dichloromethane (DCM), Ethanol (EtOH), Dimethyl sulfoxide (DMSO)
Catalysts: : Triethylamine (TEA), Palladium on carbon (Pd/C)
Oxidized Derivatives: : Various ketones and aldehydes.
Reduced Derivatives: : Alcohols and amines.
Substitution Products: : Halogenated compounds and other nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be a precursor to more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities, potentially leading to the development of enzyme inhibitors.
Medicine: There is interest in its potential as a therapeutic agent, particularly in fields such as oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites, owing to its stable yet reactive nature.
Mechanism of Action
The compound interacts with molecular targets through various mechanisms:
Binding to Active Sites: : It can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of therapeutic applications.
Pathway Modulation: : The compound may influence biochemical pathways by altering enzyme activity or gene expression.
Comparison with Similar Compounds
Unique Features:
Structural Complexity: : The combination of pyrimidine and oxazepine rings is relatively rare, providing unique chemical properties.
Versatile Reactivity: : The compound's ability to undergo multiple types of chemical reactions makes it versatile for various applications.
Pyrimidine Derivatives: : Such as uracil and thymine, known for their roles in nucleic acids.
Oxazepine Derivatives: : Similar to benzodiazepines, which are widely studied for their pharmacological effects.
This article should give you a comprehensive understanding of "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide". Let me know if there is anything else you need!
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-14(2)21-12-23(19(13)26)10-17(24)20-7-8-22-9-15-5-3-4-6-16(15)27-11-18(22)25/h3-6,12H,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMURDOAUYDALAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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